
5-Hydroxy-2,3,3a,4,5,7a-hexahydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,3,3a,4,5,7a-hexahydro-1H-isoindole-1,3-dione involves the formation of the isoindole skeleton, which consists of a fused five-membered imide and a six-membered ring . One common method includes the ring-opening reaction of epoxy alcohols with nucleophiles such as methanol (MeOH), followed by conversion to corresponding acetate derivatives . The reaction conditions are typically thermodynamically controlled to ensure regioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity while maintaining cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2,3,3a,4,5,7a-hexahydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the imide or hydroxyl groups.
Substitution: Nucleophilic substitution reactions are common, especially at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like methanol (MeOH) or halides (Br⁻, Cl⁻) are commonly used.
Major Products
The major products formed from these reactions include various derivatives of the isoindole structure, such as methoxydiols and acetate derivatives .
Scientific Research Applications
5-Hydroxy-2,3,3a,4,5,7a-hexahydro-1H-isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action for 5-Hydroxy-2,3,3a,4,5,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit serine/threonine protein phosphatases 1 and 2A (PP1 and PP2A), which play crucial roles in cellular signaling . The compound’s effects are mediated through its ability to bind to these enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-3a,4,5,7a-tetrahydro-1H-isoindole-1,3(2H)-dione: Shares a similar isoindole structure but differs in the degree of hydrogenation.
1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl: Another compound with a similar fused ring system but different functional groups.
Uniqueness
5-Hydroxy-2,3,3a,4,5,7a-hexahydro-1H-isoindole-1,3-dione is unique due to its specific hydroxyl and imide functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C8H9NO3/c10-4-1-2-5-6(3-4)8(12)9-7(5)11/h1-2,4-6,10H,3H2,(H,9,11,12) |
InChI Key |
GNUDNAYOODXBQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CC2C1C(=O)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


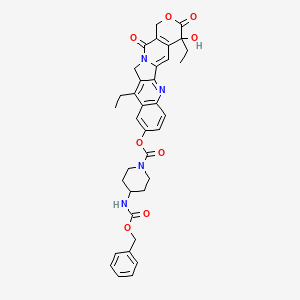
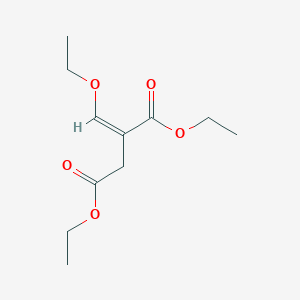
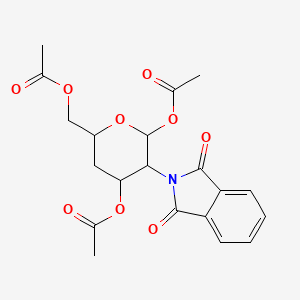
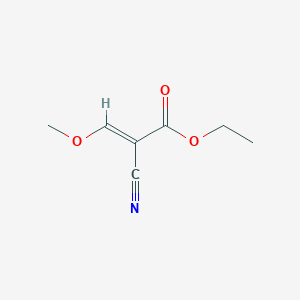
![1H-Benzimidazole, 2-[(phenylmethyl)sulfinyl]-](/img/structure/B12283796.png)
![2',11'-Dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12283798.png)
![(1S,4R,6S)-3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B12283801.png)
![Tert-butyln-[(1r)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate](/img/structure/B12283809.png)
![N-[4-hydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12283813.png)
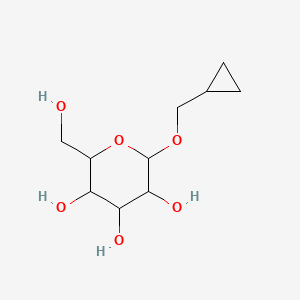


![(2S)-3-(2-Chloro-4-nitro-1H-imidazol-1-yl)-4-methoxybenzoicAcid2-[[4-(Trifluoromethoxy)phenyl]methoxy]propylEster](/img/structure/B12283844.png)

